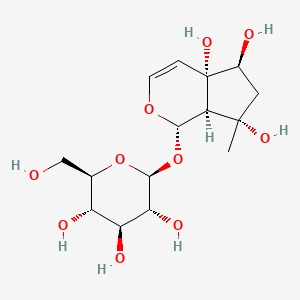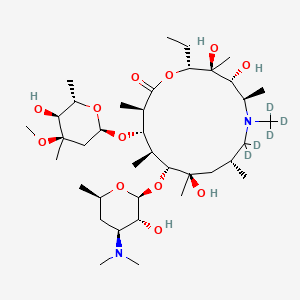
6-Epiharpagide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Epiharpagide is a natural iridoid glycoside compound found in the roots of Scrophularia ningpoensis Hemsl . . This compound has garnered attention due to its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Epiharpagide primarily involves extraction, separation, and purification from natural sources such as Scrophularia ningpoensis . The extraction process typically employs solvents like ethanol, methanol, or water under controlled conditions to isolate the compound. Further purification is achieved through techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The optimization of extraction technology using orthogonal tests has been employed to enhance the yield of harpagide from Scrophularia ningpoensis . Macroporous resin is often used to enrich the compound during the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Epiharpagide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its phenylpropanoid skeleton and sugar groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Epiharpagide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Epiharpagide involves its interaction with various molecular targets and pathways. It exerts its effects through modulation of inflammatory pathways, inhibition of oxidative stress, and interaction with specific enzymes and receptors . The exact molecular targets and pathways are still under investigation, but its anti-inflammatory and antioxidant activities are well-documented.
Comparison with Similar Compounds
6-Epiharpagide is unique due to its specific structure and bioactivity. Similar compounds include:
Harpagide: Another iridoid glycoside with similar anti-inflammatory properties.
8-O-Acetylharpagide: A derivative with additional acetyl groups, enhancing its bioactivity.
Harpagoside: Known for its anti-inflammatory and analgesic effects.
Ajugol: Another iridoid glycoside with similar structural features.
These compounds share structural similarities but differ in their specific functional groups and bioactivities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1S,4aS,5S,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7+,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSHXDEJOOIND-VOAFIZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



